4-Methylcyclophosphamide

货号:

B1200607

CAS 编号:

52663-82-8

分子量:

275.11 g/mol

InChI 键:

WVOVAJAOADLLIN-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

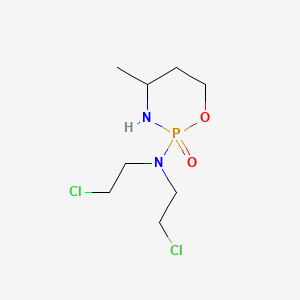

4-Methylcyclophosphamide is an alkylating agent structurally related to cyclophosphamide, a widely used chemotherapeutic prodrug. Its key distinction lies in the substitution of a methyl group at the 4-position of the oxazaphosphorine ring, which alters its metabolic activation and stability .

属性

CAS 编号 |

52663-82-8 |

|---|---|

分子式 |

C8H17Cl2N2O2P |

分子量 |

275.11 g/mol |

IUPAC 名称 |

N,N-bis(2-chloroethyl)-4-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-8-2-7-14-15(13,11-8)12(5-3-9)6-4-10/h8H,2-7H2,1H3,(H,11,13) |

InChI 键 |

WVOVAJAOADLLIN-UHFFFAOYSA-N |

SMILES |

CC1CCOP(=O)(N1)N(CCCl)CCCl |

规范 SMILES |

CC1CCOP(=O)(N1)N(CCCl)CCCl |

其他CAS编号 |

57604-37-2 |

同义词 |

4-methylcyclophosphamide 4-methylcyclophosphamide, (2R-cis)-isomer 4-methylcyclophosphamide, (2R-trans)-isomer 4-methylcyclophosphamide, (2S-cis)-isomer 4-methylcyclophosphamide, (2S-trans)-isomer 4-methylcyclophosphamide, (cis)-(+-)-isomer 4-methylcyclophosphamide, (cis)-isomer 4-methylcyclophosphamide, (trans)-(+-)-isomer 4-methylcyclophosphamide, (trans)-isome |

产品来源 |

United States |

相似化合物的比较

Structural and Metabolic Differences

Table 1: Structural and Metabolic Comparison

| Compound | Substituent at Position 4 | Key Metabolic Pathway | Primary Cytotoxic Byproduct |

|---|---|---|---|

| Cyclophosphamide | Hydrogen | CYP450 oxidation → 4-hydroxy derivative | Phosphoramide mustard, Acrolein |

| 4-Methylcyclophosphamide | Methyl | Direct activation (no 4-hydroxylation) | Methyl vinyl ketone, Phosphoramide analog |

| Ifosfamide | Chloroethyl side chain | CYP450 oxidation → 4-hydroxy derivative | Acrolein, Isophosphoramide mustard |

| Phosphoramide Mustard | None (active metabolite) | N/A (direct alkylating agent) | N/A |

- Cyclophosphamide : Requires hepatic CYP450 activation to generate 4-hydroxycyclophosphamide, which spontaneously decomposes into phosphoramide mustard (active alkylator) and acrolein (bladder-toxic metabolite) .

- This compound : The methyl group prevents 4-hydroxylation, leading to alternative activation pathways. Oxidation via Fenton’s reagent produces methyl vinyl ketone (instead of acrolein), while retaining cytotoxic aqueous-phase byproducts . This reduces bladder toxicity but may alter systemic efficacy .

- Ifosfamide : Similar activation to cyclophosphamide but with a chloroethyl side chain, resulting in distinct pharmacokinetics and neurotoxicity risks .

Pharmacological Activity

Table 2: Antitumor Efficacy in Murine Models

*T/C% = Tumor growth inhibition ratio (higher values indicate greater efficacy).

Toxicity and Metabolite Profiles

- Acrolein vs. Methyl Vinyl Ketone : Cyclophosphamide’s acrolein byproduct is linked to hemorrhagic cystitis, whereas this compound generates methyl vinyl ketone, a less urotoxic but still cytotoxic compound .

- Non-Cytotoxic Metabolites: Cyclophosphamide produces inactive metabolites like 4-ketocyclophosphamide and 2-carboxyethyl derivatives, which lack antitumor activity . In contrast, this compound’s oxidation generates persistent cytotoxic agents even after volatile byproducts are removed .

Clinical and Preclinical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。